3,5-Dichloro-6-ethylpyridin-2(1H)-one

Description

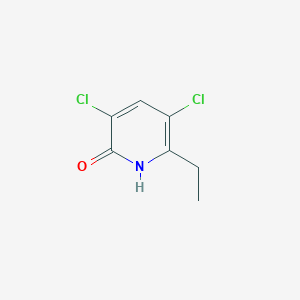

3,5-Dichloro-6-ethylpyridin-2(1H)-one is a substituted pyridinone derivative featuring a six-membered aromatic ring with one nitrogen atom (pyridinone core). Key structural attributes include:

- Chlorine substituents at positions 3 and 5, which enhance electron-withdrawing effects and influence reactivity.

- An ethyl group at position 6, contributing steric bulk and lipophilicity.

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

3,5-dichloro-6-ethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-6-4(8)3-5(9)7(11)10-6/h3H,2H2,1H3,(H,10,11) |

InChI Key |

MVELPARKKWCMOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-ethylpyridin-2(1H)-one typically involves the chlorination of 6-ethylpyridin-2(1H)-one. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 3rd and 5th positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-ethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 3,5-Dichloro-6-ethylpyridin-2(1H)-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-6-ethylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Differences: Pyridinone vs. Pyridazinone

A critical distinction lies in the heterocyclic core. For example:

- 5-Chloro-6-phenylpyridazin-3(2H)-one (): Contains two adjacent nitrogen atoms (pyridazinone core). Substituted with chlorine at position 5 and phenyl at position 6.

†Ethyl groups typically increase lipophilicity more than phenyl due to reduced polarity.

Substituent Effects: Chlorine and Alkyl Groups

- Chlorination Patterns: The dual chlorine substitution in the target compound may enhance electrophilic reactivity compared to mono-chlorinated analogs (e.g., 5-chloro-6-phenylpyridazinone). This could facilitate nucleophilic aromatic substitution or metal-catalyzed coupling reactions. In 3-(a-thiocyanatobenzyl)quinoxalin-2(1H)-one (), thiocyanate groups enable cyclization to form fused rings.

- Alkyl vs. Aryl Substituents: The ethyl group in the target compound may improve metabolic stability compared to bulkier aryl groups (e.g., phenyl in ).

Spectroscopic Characterization

NMR data from analogs ( ) provide insights into expected shifts:

- 1H NMR :

- Ethyl group protons: δ ~1.2–1.5 ppm (CH₃), δ ~2.5–3.0 ppm (CH₂).

- Aromatic protons adjacent to Cl: δ ~7.0–8.0 ppm (deshielded due to electron withdrawal).

- 13C NMR :

- Carbonyl (C=O): δ ~160–170 ppm.

- Chlorinated carbons: δ ~120–140 ppm.

Comparatively, phenyl-substituted pyridazinones ( ) exhibit aromatic protons at δ ~7.0–8.5 ppm, overlapping with the target compound’s shifts but distinguishable by integration patterns.

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, structural comparisons suggest:

- Bioactivity Potential: Dual Cl and ethyl groups may synergize for herbicidal or antimicrobial use, akin to chloro-pyridazinones .

- Limitations : Absence of solubility, stability, or toxicity data necessitates further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.